![molecular formula C16H16OS B14463135 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one CAS No. 73121-34-3](/img/structure/B14463135.png)
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is an organic compound characterized by a phenyl group attached to a sulfanyl-ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of a phenyl-substituted ethanone with a phenylethyl sulfide. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a suitable sulfide precursor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The phenyl and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Phenylacetone: A related compound with a phenyl group attached to a propanone structure.
Phenyl-2-propanone: Another similar compound used in organic synthesis and drug development.
Uniqueness: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler analogs like phenylacetone.
Propriétés
Numéro CAS |
73121-34-3 |
|---|---|
Formule moléculaire |
C16H16OS |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenylethylsulfanyl)ethanone |
InChI |
InChI=1S/C16H16OS/c17-16(15-9-5-2-6-10-15)13-18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clé InChI |
JQVPBOCWTQQPKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


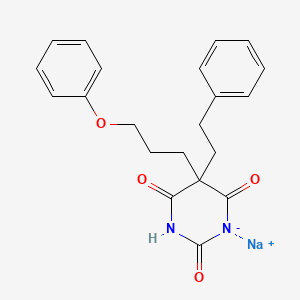

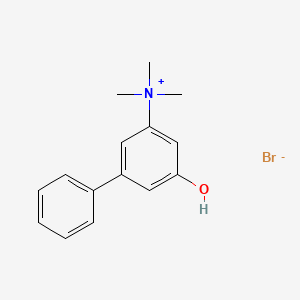
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
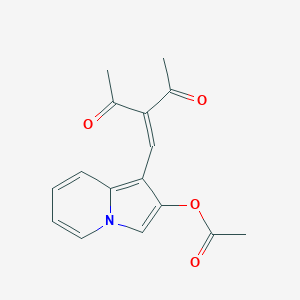
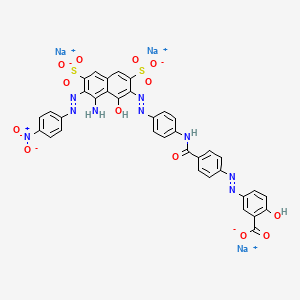
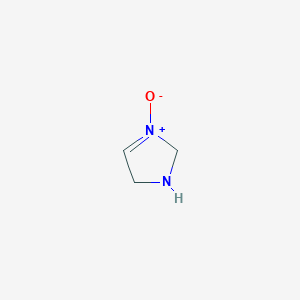
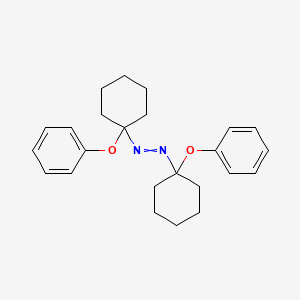

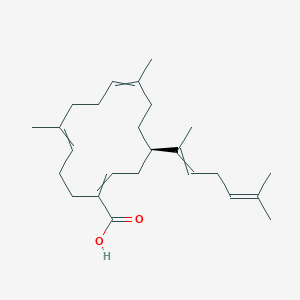

![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)


